molecular formula C10H10ClNO3 B3137764 3-[(4-chlorobenzoyl)amino]propanoic Acid CAS No. 440341-75-3

3-[(4-chlorobenzoyl)amino]propanoic Acid

Cat. No.: B3137764
CAS No.: 440341-75-3
M. Wt: 227.64 g/mol
InChI Key: ZCGLNFAUVVHTQO-UHFFFAOYSA-N
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Description

Contextualizing the β-Amino Acid Motif in Medicinal Chemistry

β-amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the beta carbon of the carboxylic acid. This seemingly subtle difference has profound implications for the molecule's three-dimensional structure and stability. In medicinal chemistry, the incorporation of β-amino acid motifs into peptides is a well-established strategy to create peptidomimetics. hmdb.ca These modified peptides often exhibit enhanced resistance to enzymatic degradation by proteases, a critical advantage for developing drugs with improved bioavailability and longer half-lives.

Furthermore, the β-amino acid structure provides a versatile scaffold for creating conformationally constrained molecules. This rigidity can lead to higher binding affinity and selectivity for specific biological targets. The inherent structural properties of β-amino acids make them valuable building blocks in the design of bioactive compounds aimed at a wide range of therapeutic areas.

Significance of the 4-Chlorobenzoyl Moiety in Bioactive Compounds

The 4-chlorobenzoyl group is a prominent pharmacophore found in a variety of biologically active compounds. The presence of a chlorine atom on the para (4-position) of the benzene (B151609) ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These changes can enhance the binding of the molecule to its target receptor or enzyme.

This moiety is a key component in several established and experimental drugs. For instance, it is found in compounds developed for their anti-inflammatory properties. mdpi.comajgreenchem.com The 4-chlorophenyl group is also integral to the structure of certain pyrrole (B145914) derivatives that have been investigated for their potent anti-inflammatory effects. mdpi.com Moreover, various derivatives containing the 4-chlorobenzoyl group have been synthesized and evaluated for their potential as anticancer agents, highlighting the broad therapeutic relevance of this chemical entity. researchgate.net

Overview of Current Research Trajectories

Current research involving the 3-[(4-chlorobenzoyl)amino]propanoic acid scaffold and its close analogs is primarily focused on exploring its potential in oncology and infectious diseases. Studies have investigated derivatives of N-(4-chlorophenyl)-β-alanine for their antimicrobial properties. researchgate.net

In the realm of cancer research, a significant study demonstrated that derivatives of N-(4-chlorophenyl)-β-amino acid exhibit in vitro anticancer activity against non-small cell lung carcinoma cells. researchgate.net This research suggests that such compounds may induce cell death through pathways involving mitochondrial targeting. Similarly, broader investigations into 3-aminopropanoic acid derivatives have revealed promising scaffolds for the development of novel anticancer candidates. mdpi.comnih.gov The versatility of the propanoic acid backbone allows for chemical modifications that can lead to compounds with enhanced efficacy against drug-resistant cancer cells. mdpi.com These research avenues underscore the potential of this compound as a foundational structure for the development of new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound C₁₀H₁₀ClNO₃ 227.64 β-amino acid, 4-chlorobenzoyl group
β-Alanine C₃H₇NO₂ 89.09 Parent β-amino acid
4-Chlorobenzoyl chloride C₇H₄Cl₂O 175.01 Acylating agent for synthesis

Table 2: Investigated Biological Activities of Related Propanoic Acid Scaffolds

Compound Scaffold Investigated Activity Target/Model Key Finding Reference
N-(4-chlorophenyl)-β-amino acid derivatives Anticancer Non-small cell lung carcinoma cells Induction of cell death via mitochondria-targeted pathway. researchgate.net
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives Anticancer Lung cancer models (2D and 3D) Potent antiproliferative activity against drug-sensitive and drug-resistant cells. mdpi.com
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid Anti-inflammatory Carrageenan-induced paw edema in rats Potent anti-inflammatory activity, particularly after repeated dosing. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGLNFAUVVHTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891493
Record name 3-[(4-chlorobenzoyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440341-75-3
Record name 3-[(4-chlorobenzoyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-[(4-chlorobenzoyl)amino]propanoic Acid

Traditional synthesis of this compound relies on fundamental organic reactions, particularly those that form robust amide linkages. Two primary routes are well-established: the reaction involving an acid chloride and an amine, and the direct coupling of a carboxylic acid with an amine.

A prevalent method for synthesizing this compound is the acylation of β-alanine using 4-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides and esters. fishersci.co.uk In this process, the nucleophilic amino group of β-alanine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. chemicalbook.com The reaction necessitates the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. fishersci.co.uk This neutralization step is crucial as it prevents the protonation of the unreacted β-alanine, which would render it non-nucleophilic and halt the reaction.

The reaction is typically performed in a suitable organic solvent, such as dichloromethane (B109758) (DCM), at controlled temperatures, often starting at 0°C and gradually warming to room temperature. fishersci.co.uk The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products.

An alternative to using a highly reactive acid chloride is the direct coupling of 4-chlorobenzoic acid with β-alanine or its derivatives (e.g., β-alanine esters). This approach is a cornerstone of peptide synthesis and has been extensively adapted for general amide bond formation. bachem.com The direct reaction between a carboxylic acid and an amine is generally unfavorable without an activating agent, as the acidic proton of the carboxylic acid will protonate the amine, forming a non-reactive carboxylate-ammonium salt.

Therefore, this method involves a two-step process that can be performed in a single pot: bachem.com

Activation of the Carboxyl Group : The carboxylic acid (4-chlorobenzoic acid) is treated with a coupling reagent to convert the hydroxyl group into a better leaving group, thereby forming a highly reactive intermediate. bachem.com

Nucleophilic Acyl Substitution : The amine (β-alanine) then attacks the activated carbonyl carbon, displacing the leaving group and forming the desired amide bond. bachem.com

This method avoids the need to handle moisture-sensitive and highly reactive acid chlorides, offering a milder and often more versatile route to the target compound.

Table 1: Comparison of Established Synthetic Routes

MethodReactantsKey ReagentsAdvantagesDisadvantages
Acylation with Acid Chloride4-Chlorobenzoyl Chloride, β-AlanineBase (e.g., Triethylamine, DIEA)High reactivity of acid chloride, often leading to high yields and fast reaction times.4-Chlorobenzoyl chloride is moisture-sensitive; generates HCl byproduct requiring neutralization. fishersci.co.uk
Direct Carboxylic Acid Coupling4-Chlorobenzoic Acid, β-AlanineCoupling/Activating Agent (e.g., Carbodiimides)Milder reaction conditions; avoids handling highly reactive acid chlorides. bachem.comRequires stoichiometric amounts of coupling agents, which can be expensive and generate byproducts.

Advanced Synthetic Strategies and Optimizations

To improve efficiency, yield, and purity, and to reduce side reactions like racemization (in the case of chiral substrates), advanced synthetic strategies are employed. These often involve specialized coupling agents and meticulous control over reaction conditions.

Modern amide bond synthesis frequently utilizes sophisticated coupling reagents that facilitate the reaction between a carboxylic acid and an amine under mild conditions. growingscience.com

DCC (N,N'-Dicyclohexylcarbodiimide) : DCC is a widely used carbodiimide (B86325) reagent for amide synthesis. researchgate.netkhanacademy.org It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by the amine. A significant advantage of DCC is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and precipitates out of the reaction mixture, simplifying its removal by filtration. researchgate.netpeptide.com However, the O-acylisourea intermediate can be susceptible to side reactions, and carbodiimide-mediated couplings can sometimes lead to racemization. To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. researchgate.netpeptide.com

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : HATU is a uronium salt-based coupling reagent known for its high efficiency and low rate of side reactions. growingscience.comresearchgate.net It is often preferred for its rapid reaction rates and ability to minimize epimerization. researchgate.netpeptide.com The reaction mechanism involves the formation of an active ester with the carboxylic acid in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA). This active ester is highly reactive towards amines, leading to the formation of the amide bond with high yields. growingscience.com

Table 2: Overview of Common Coupling Agents

Coupling AgentAbbreviationByproductKey FeaturesCommon Additives
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive; insoluble byproduct is easily removed by filtration. researchgate.netHOBt (to reduce racemization) researchgate.net
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaByproduct and excess reagent are removed by aqueous extraction. researchgate.netpeptide.comHOBt peptide.com
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUWater-soluble tetramethylureaFast reaction rates; low racemization; high efficiency. researchgate.netpeptide.comBase (e.g., DIEA) is required. growingscience.com

Regardless of the synthetic route, the isolation and purification of this compound are critical to obtaining a product of high purity. The typical workflow involves several standard laboratory techniques.

First, the reaction is quenched, often by the addition of water or a dilute aqueous acid, to stop the reaction and neutralize any basic catalysts. fishersci.co.uk The crude product is then isolated from the aqueous mixture via extraction with a suitable water-immiscible organic solvent. fishersci.co.uk

Following extraction and drying of the organic phase, the solvent is removed under reduced pressure. The resulting crude solid is often subjected to recrystallization . This technique involves dissolving the solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals of the desired compound, leaving impurities behind in the solution.

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful purification method. growingscience.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent), allowing for the isolation of the target compound with high purity. researchgate.net

Reactivity Profiles and Potential Transformations

This compound possesses three main functional groups that dictate its chemical reactivity: the carboxylic acid, the secondary amide, and the 4-chlorophenyl ring. Each of these sites can be targeted for further chemical transformations.

Carboxylic Acid Group : This is a versatile functional handle. It can undergo esterification with alcohols under acidic conditions, be converted to an acid chloride with reagents like thionyl chloride, or be reduced to a primary alcohol. It can also be activated again with coupling agents to react with other amines, extending the molecular chain.

Amide Bond : Amide bonds are generally stable, which is a key feature of many biologically relevant molecules. growingscience.com However, they can be hydrolyzed back to the constituent carboxylic acid and amine under strong acidic or basic conditions, typically requiring heat.

4-Chlorophenyl Ring : The aromatic ring can undergo electrophilic aromatic substitution, with the chloro and acylamino groups directing incoming electrophiles. The chlorine atom itself can potentially be displaced via nucleophilic aromatic substitution under specific, often harsh, conditions or through transition-metal-catalyzed cross-coupling reactions.

Table 3: Potential Chemical Transformations of this compound

Functional GroupPotential ReactionReagentsResulting Functional Group
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
ReductionLiAlH₄, BH₃Primary Alcohol
Amide CouplingAmine, Coupling Agent (e.g., HATU)Amide
AmideHydrolysisStrong Acid or Base, HeatCarboxylic Acid and Amine
Aromatic RingCross-Coupling (e.g., Suzuki)Boronic Acid, Pd Catalyst, BaseBiaryl

Oxidation Reactions and Derivative Formation

The this compound molecule is relatively stable against mild oxidizing agents. The primary functional groups—the carboxylic acid and the amide—are already in high oxidation states. The aromatic ring is deactivated towards electrophilic attack and subsequent oxidation due to the electron-withdrawing effects of both the chlorine atom and the carbonyl group of the amide.

While specific studies detailing the controlled oxidation of this compound to form discrete derivatives are not extensively documented, the compound can be subjected to oxidation under certain conditions. The use of strong oxidizing agents, such as potassium permanganate, would likely lead to the degradation of the molecule, potentially cleaving the alkyl chain or the aromatic ring, rather than forming stable, functionalized derivatives. The synthesis of derivatives through targeted oxidation of this specific compound remains an area with limited exploration in published research.

Reduction Reactions and Derivative Formation

The carbonyl groups within the carboxylic acid and amide moieties of this compound are susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this type of transformation, capable of reducing both functional groups simultaneously. ucalgary.cabyjus.com

The reaction involves the reduction of the carboxylic acid group (-COOH) to a primary alcohol (-CH₂OH) and the reduction of the amide carbonyl group (C=O) to a methylene (B1212753) group (-CH₂). ucalgary.ca This comprehensive reduction transforms the parent compound into a new derivative, specifically an amino alcohol. The resulting product is 3-((4-chlorobenzyl)amino)propan-1-ol. This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. ucalgary.ca

Starting MaterialReagentSolventProductProduct Structure
This compoundLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) / Diethyl ether3-((4-chlorobenzyl)amino)propan-1-olChemical structure of 3-((4-chlorobenzyl)amino)propan-1-ol

Nucleophilic Substitution at the Benzoyl Chloride Moiety

While the heading refers to a "benzoyl chloride moiety," the compound , this compound, contains a 4-chlorobenzoyl amide structure. The most relevant reaction for this part of the molecule is Nucleophilic Aromatic Substitution (SₙAr), where the chlorine atom on the phenyl ring is replaced by a nucleophile. wikipedia.org

This reaction is feasible because the electron-withdrawing carbonyl group of the amide is in the para position relative to the chlorine atom. libretexts.orgmasterorganicchemistry.com This positioning activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org For the SₙAr reaction to proceed, electron-withdrawing substituents must be positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

Various nucleophiles can displace the chloride ion, leading to a range of new derivatives. For example, reaction with sodium hydroxide (B78521) can yield the corresponding phenol (B47542) derivative, while reaction with an alkoxide like sodium methoxide (B1231860) would produce an anisole (B1667542) derivative. Similarly, using ammonia (B1221849) can replace the chlorine with an amino group.

Starting MaterialNucleophile/ReagentDerivative FormedProduct Name
This compoundHydroxide (e.g., NaOH)Hydroxybenzoyl derivative3-[(4-hydroxybenzoyl)amino]propanoic Acid
This compoundMethoxide (e.g., NaOCH₃)Methoxybenzoyl derivative3-[(4-methoxybenzoyl)amino]propanoic Acid
This compoundAmmonia (NH₃)Aminobenzoyl derivative3-[(4-aminobenzoyl)amino]propanoic Acid

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-[(4-chlorobenzoyl)amino]propanoic acid, both ¹H and ¹³C NMR are utilized to assign the respective nuclei within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the propanoic acid backbone, and the amide proton. The aromatic protons on the 4-chlorobenzoyl group would appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methylene protons adjacent to the amide and carboxylic acid groups would appear as triplets, with their chemical shifts influenced by the neighboring electron-withdrawing groups. The amide proton would likely appear as a broad singlet or a triplet, depending on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in a unique chemical environment. This includes the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), and the two aliphatic carbons of the β-alanine moiety.

A representative table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on established spectroscopic data for similar N-benzoyl amino acid derivatives.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to C=O)~ 7.8 (d, J ≈ 8.5 Hz)~ 129.0
Aromatic CH (meta to C=O)~ 7.5 (d, J ≈ 8.5 Hz)~ 130.0
Aromatic C (ipso to C=O)-~ 133.0
Aromatic C (ipso to Cl)-~ 138.0
Amide C=O-~ 167.0
CH₂ (adjacent to NH)~ 3.6 (t, J ≈ 6.5 Hz)~ 35.0
CH₂ (adjacent to COOH)~ 2.6 (t, J ≈ 6.5 Hz)~ 34.0
Carboxylic Acid C=O-~ 174.0
Amide NH~ 8.5 (t, J ≈ 5.5 Hz)-
Carboxylic Acid OH> 10 (broad s)-

Note: Predicted values are for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis (e.g., LC-ESI-QFT, MS2)

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For this compound, techniques such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT) mass spectrometry provide high-resolution and accurate mass data.

The exact mass of this compound (C₁₀H₁₀ClNO₃) is 227.03492 Da. nih.gov High-resolution mass spectrometry can confirm this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the elemental composition of the molecule.

Analysis can be performed in both positive and negative ionization modes. In positive ion mode, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 228.0422. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of around 226.0276. nih.gov

Tandem mass spectrometry (MS/MS or MS²) experiments are used to induce fragmentation of the precursor ion, providing insights into the molecule's structure. The fragmentation pattern is characteristic of the compound's chemical bonds and functional groups.

Fragmentation Analysis: In positive ion mode ([M+H]⁺), collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) would likely lead to characteristic fragment ions. Common fragmentation pathways would involve the cleavage of the amide bond and the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO). Key expected fragments would include the 4-chlorobenzoyl cation and fragments corresponding to the β-alanine moiety.

In negative ion mode ([M-H]⁻), fragmentation would also provide structural information. The loss of carbon dioxide (CO₂) from the carboxylate group is a common fragmentation pathway for carboxylic acids.

The table below summarizes key mass spectrometry data for this compound.

Ion Type Precursor m/z Major Fragment Ions (m/z) Instrumentation
[M+H]⁺228.0422139.00, 111.01, 72.04LC-ESI-QFT
[M-H]⁻226.0276166.01, 137.98LC-ESI-QFT

Data sourced from public mass spectral databases. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, commonly water and a miscible organic solvent like acetonitrile (B52724) or methanol.

A typical HPLC method for the analysis of this compound would involve a C18 column and a gradient elution. The mobile phase would likely consist of an aqueous component, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the protonation of the carboxylic acid group and improve peak shape, and an organic modifier. The gradient would start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the compound from the column. Detection is commonly performed using a UV detector, as the benzoyl moiety has a strong chromophore.

Preparative HPLC for Purification

For the isolation and purification of this compound on a larger scale than analytical HPLC, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns with a greater amount of stationary phase and higher flow rates to handle larger sample loads.

The goal of preparative HPLC is to isolate a sufficient quantity of the pure compound for further research, such as for use as an analytical standard or for further synthetic steps. The conditions developed for analytical HPLC are often scaled up for preparative separations. After separation, the fractions containing the pure compound are collected, and the solvent is removed, typically by rotary evaporation or lyophilization, to yield the purified solid product.

Application in Environmental Trace Analysis as Transformation Products

In environmental science, it is crucial to understand the fate of pollutants, which often involves their transformation into other chemical species. While no specific studies were found that identify this compound as a transformation product in environmental samples, its structure suggests it could be a plausible metabolite or degradation product of larger, more complex xenobiotics.

Many pesticides, pharmaceuticals, and industrial chemicals contain a chlorobenzoyl moiety. Through biotic (e.g., microbial degradation) or abiotic (e.g., hydrolysis, photolysis) processes in soil and water, these parent compounds can be transformed. One common metabolic pathway for xenobiotics in various organisms is conjugation with endogenous molecules, such as amino acids, to increase their water solubility and facilitate excretion. It is conceivable that a compound containing a 4-chlorobenzoyl group could be metabolized and subsequently react with β-alanine, or a precursor, to form this compound.

The analytical techniques described in this article, particularly sensitive methods like LC-MS/MS, would be essential for the trace-level detection and identification of such transformation products in complex environmental matrices like water, soil, or sediment. The development of analytical standards for this compound is a prerequisite for its accurate quantification in environmental monitoring studies.

Detection and Quantification in Complex Matrices (e.g., Wastewater)

The detection and quantification of this compound in complex matrices such as wastewater present significant analytical challenges due to the low concentrations of the analyte and the high potential for interference from other organic and inorganic constituents. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering the required sensitivity and selectivity.

The general workflow involves sample collection, preparation, chromatographic separation, and mass spectrometric detection. Wastewater samples are typically filtered to remove particulate matter, followed by a solid-phase extraction (SPE) step to concentrate the analyte and clean up the sample. The separation is achieved using a reversed-phase liquid chromatography column.

Quantification is performed using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique involves isolating the precursor ion (the protonated molecule of the target compound, [M+H]⁺) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interferences and allowing for accurate quantification even in complex samples. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to correct for matrix effects and variations in instrument response.

Method validation is critical and generally includes establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Typical LC-MS/MS Parameters for Quantification This table is generated based on common practices for similar analytes and is for illustrative purposes.

ParameterDescription / Value
ChromatographyReversed-Phase HPLC (e.g., C18 column)
Mobile PhaseGradient of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)228.0422
Product Ion (m/z)(Hypothetical) e.g., 139.0023 (corresponding to the 4-chlorobenzoyl fragment)
Limit of Quantification (LOQ)Typically in the low ng/L range
Recovery85% - 115%

Use of High-Resolution Mass Spectrometry (HRMSn) for Identification of Transformation Products

High-Resolution Mass Spectrometry (HRMS), particularly when capable of multiple stages of fragmentation (MSn), is an indispensable tool for the identification of novel transformation products (TPs) of this compound in environmental or biological systems. Unlike tandem mass spectrometry used for quantification, which targets known precursor-product ion transitions, HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds.

When investigating the fate of this compound, researchers use HRMS to screen samples for potential TPs. The process involves comparing samples from degradation experiments (e.g., photolytic, biological) with control samples. Potential TPs are identified by searching for mass signals that are absent in the control but present in the treated samples and that have a plausible mass relationship to the parent compound (e.g., addition of an oxygen atom for hydroxylation).

The high mass accuracy (typically < 5 ppm error) of instruments like the Orbitrap or Time-of-Flight (TOF) analyzers allows for the confident assignment of an elemental formula to a measured m/z value. For this compound, the exact mass of the protonated molecule ([M+H]⁺) is 228.04221 Da, corresponding to the formula C10H11ClNO3⁺. mdx.ac.uk

Once a potential TP is detected, its structure is elucidated through fragmentation analysis (MS2 or MSn). By isolating and fragmenting the ion of the suspected TP, a fragmentation spectrum is generated. This spectrum, which contains the m/z values of the fragment ions, provides structural information about the molecule. The fragmentation pattern of the TP is compared to that of the parent compound to pinpoint the site of molecular modification. For instance, a mass shift in a fragment containing the chlorobenzoyl group would suggest a modification on the aromatic ring.

The mass spectrum for a standard of this compound has been documented, providing a reference for its identification. massbank.eu

Table 2: High-Resolution Mass Spectrometry Data for this compound Data sourced from MassBank record MSBNK-Eawag-EQ338403. massbank.eu

ParameterValue
InstrumentQ Exactive Plus Orbitrap
IonizationESI Positive
FormulaC10H10ClNO3
Exact Mass227.03492 Da
Precursor m/z ([M+H]⁺)228.0422
Resolution35000
Collision Energy45 (nominal)

This high-resolution data is foundational for distinguishing the target compound from isobaric interferents and for providing the basis from which to hypothesize the structures of its transformation products.

Compound Index

Biological Activity and Molecular Mechanisms of Action

Investigation of Enzyme Inhibition Profiles

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. Research into N-acyl-β-alanine derivatives, a class to which 3-[(4-chlorobenzoyl)amino]propanoic acid belongs, has explored their potential to interact with key enzymes involved in inflammation and neurotransmission.

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation, making it a key target for anti-inflammatory drugs.

While direct studies on the COX inhibitory activity of this compound are not extensively available in the public domain, the broader class of N-benzoyl-β-alanine derivatives has been investigated for such properties. The structural features of these compounds, including the benzoyl group and the propanoic acid moiety, are found in several known COX inhibitors.

The active site of COX enzymes is a long, hydrophobic channel. For an inhibitor to be effective, it must bind within this channel and interact with key amino acid residues. Most non-steroidal anti-inflammatory drugs (NSAIDs) with a carboxylate group, like this compound, typically orient this group to form a salt bridge with a positively charged arginine residue (Arg-120) at the entrance of the active site. nih.govnih.gov The rest of the molecule then extends into the hydrophobic channel.

For a molecule like this compound, it is hypothesized that the 4-chlorobenzoyl group would establish nonpolar contacts with hydrophobic residues lining the channel, such as valine, leucine, and isoleucine. nih.gov The chlorine atom on the phenyl ring could potentially enhance these hydrophobic interactions, contributing to the binding affinity. The amide linkage provides a degree of rigidity and potential for hydrogen bonding with residues in the active site.

The structural difference between COX-1 and COX-2 active sites is a key determinant of inhibitor selectivity. The active site of COX-2 is approximately 17-20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. researchgate.netbionaturajournal.com This creates a side pocket in the COX-2 active site that can accommodate bulkier substituents.

Selective COX-2 inhibitors often possess a side group that can fit into this specific pocket. For this compound, the 4-chlorobenzoyl moiety could potentially occupy this side pocket, suggesting a possibility for selective inhibition of COX-2. The presence of the chlorine atom might further influence this selectivity. However, without experimental data, this remains a theoretical consideration. The selectivity index (SI), which is the ratio of the IC50 value for COX-1 to that for COX-2, would be needed to confirm any selective activity. mdpi.comresearchgate.net

Beyond COX enzymes, related chemical structures have been investigated for their effects on other enzyme systems. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for regulating neurotransmission and are targets for drugs used in the treatment of Alzheimer's disease. asianpubs.org

Studies on benzohydrazide (B10538) derivatives, which share the benzoyl and amide functionalities with this compound, have shown inhibitory activity against both AChE and BuChE. For instance, certain 2-benzoylhydrazine-1-carboxamides have demonstrated dual inhibition with IC50 values in the micromolar range. nih.gov Molecular docking studies of these related compounds suggest that they can occupy the active site of cholinesterases, interacting with key residues. nih.gov While these findings are for structurally related but distinct molecules, they suggest that the N-(4-chlorobenzoyl) motif could be a starting point for designing inhibitors of other enzymes.

Cyclooxygenase (COX) Enzyme Inhibition

Antimicrobial Research Applications

The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria known for their high rates of antibiotic resistance. nih.gov

While research specifically detailing the antimicrobial activity of this compound against ESKAPE pathogens is limited, studies on related N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives have shown moderate antimicrobial activities against various bacteria and fungi. researchgate.net These findings suggest that the 4-chlorophenyl acetyl moiety, which is structurally similar to the 4-chlorobenzoyl group, can be a component of molecules with antimicrobial potential.

Furthermore, other classes of compounds containing a 4-chlorophenyl group have been investigated for their efficacy against resistant bacteria. For example, certain 5-nitrofuran-tagged compounds have demonstrated activity against the ESKAPE panel. mdpi.com The mechanism of action for some antimicrobial peptides (AMPs) involves electrostatic interactions with the bacterial cell membrane, leading to its disruption. nih.gov While this compound is not a peptide, the principles of designing molecules that can interact with and disrupt bacterial membranes are a key area of antimicrobial research.

Below is an interactive data table summarizing the antimicrobial activity of some N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives against common bacterial and fungal strains, which provides context for the potential of related structures.

CompoundOrganismZone of Inhibition (mm)
4-CPA-OH K. aerogenes12
E. coli11
S. aureus13
P. desmolyticum10
A. flavus15
C. albicans14
4-CPL-OH K. aerogenes14
E. coli12
S. aureus15
P. desmolyticum11
A. flavus17
C. albicans16
Ciprofloxacin K. aerogenes25
E. coli28
S. aureus26
P. desmolyticum24
Fluconazole (B54011) A. flavus22
C. albicans24

Data derived from studies on N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives for illustrative purposes. researchgate.net

Antifungal Activity Against Resistant Fungal Strains (e.g., Candida species)

Anticancer Research Applications

The potential of this compound in anticancer research can be inferred from studies on similar propanoic acid derivatives. These studies highlight the importance of the molecular structure in determining the anticancer effects.

Structure-Dependent Anticancer Activity in Cell Line Models

Research on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has shown structure-dependent anticancer activity against non-small cell lung cancer cells (A549). In these studies, the addition of different substituents to the core structure significantly influenced the cytotoxic effects on cancer cells nih.gov. Similarly, investigations into organotin(IV) carboxylate compounds with propanoic acid derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2) nih.gov. The specific anticancer activity of this compound would likely be dependent on how the 4-chlorobenzoyl group influences its interaction with cancer cells.

Table 1: Examples of Anticancer Activity in Propanoic Acid Derivatives Note: This table is illustrative and based on related compounds, not this compound itself.

Compound TypeCell LineObserved Effect
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung Cancer)Structure-dependent reduction in cell viability nih.gov
Organotin(IV) carboxylates with propanoic acid derivativesPC-3, HT-29, MCF-7, HepG2Significant antiproliferative activity nih.gov

Inhibition of Cancer Cell Migration

The inhibition of cancer cell migration is a crucial aspect of anticancer therapy. Studies on related compounds suggest that this compound may possess antimigratory properties. For example, certain derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to suppress the migration of A549 lung cancer cells in vitro, as demonstrated by wound healing assays nih.gov. In such assays, a "scratch" is made in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured. Compounds that inhibit this process are considered potential anti-metastatic agents researchgate.netresearchgate.netnih.gov. The specific effect of this compound on cancer cell migration would need to be experimentally determined.

Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms through which a compound exerts its effects is fundamental to drug development. For this compound, this would involve identifying its specific cellular targets and the pathways it modulates.

Interaction with Specific Molecular Targets and Cellular Pathways

While the precise molecular targets of this compound have not been elucidated, research on analogous compounds provides potential avenues of investigation. For instance, various small molecules exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and cell cycle regulation nih.gov. Molecular docking studies on related compounds, such as 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid, have been used to predict interactions with bacterial proteins, suggesting that similar computational approaches could identify potential targets for this compound in fungal or cancer cells researchgate.net.

Binding to Proteins and Enzymes Modulating Activity

The biological activity of a compound is often mediated by its binding to specific proteins and enzymes. The 4-chlorobenzoyl group in this compound could facilitate interactions with the active sites of enzymes, potentially leading to their inhibition. Enzyme inhibition kinetics studies can reveal the nature of this interaction (e.g., competitive, non-competitive) khanacademy.org. For example, many drugs act as competitive inhibitors of specific enzymes mdpi.com. Molecular docking studies are also a valuable tool for predicting the binding modes of small molecules to proteins and can help identify key amino acid residues involved in the interaction mdpi.comresearchgate.net. Further research is needed to identify the specific proteins and enzymes that this compound may bind to and modulate.

Insufficient Data Available for Specific Biological Activity of this compound

Comprehensive research into the specific modulation of cellular processes and biochemical pathways by the chemical compound this compound has yielded limited publicly available data. While general statements suggest its potential interaction with proteins and enzymes, detailed studies elucidating its precise molecular mechanisms of action are not readily found in the current body of scientific literature.

The mechanism of action for this compound is broadly described as involving interactions with specific molecular targets and pathways. It is suggested that the compound can bind to proteins and enzymes, thereby affecting their activity and function, which in turn could lead to alterations in cellular processes and biochemical pathways. However, the exact molecular targets and the specific pathways involved have not been detailed in the available research.

It is noted that the compound shows potential for anticancer effects through the inhibition of key enzymes involved in cell proliferation. The 4-chlorobenzoyl moiety is hypothesized to interact with the active sites of these enzymes, leading to a reduction in the viability of cancer cells.

In the broader context of chemical biology, this compound is utilized in proteomics research to study protein interactions and functions. This application underscores its capability to interact with biological macromolecules, although specific findings from these studies regarding its impact on cellular pathways are not specified.

Research on structurally similar compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, has demonstrated activities such as anticancer and antimicrobial effects. However, these findings are not directly applicable to this compound due to the structural differences which can significantly alter biological activity.

Due to the absence of detailed research findings and specific data tables concerning the modulation of cellular processes and biochemical pathways by this compound, a thorough and informative analysis as requested cannot be provided at this time. Further experimental studies are required to elucidate the specific biological and molecular mechanisms of this compound.

Structure Activity Relationship Sar and Derivative Studies

Design and Synthesis of Novel Derivatives and Analogs

The design and synthesis of novel derivatives of 3-[(4-chlorobenzoyl)amino]propanoic acid are pivotal in understanding its SAR. These synthetic efforts are generally categorized by the part of the molecule being modified.

Structural Modifications of the Propanoic Acid Backbone

The propanoic acid backbone of N-acyl-β-alanine derivatives serves as a crucial scaffold that can be modified to influence pharmacokinetic and pharmacodynamic properties. Research on related aryl propionic acid derivatives has shown that alterations to this backbone can significantly impact biological activity. While specific studies on this compound are limited, general principles can be inferred from analogous compounds.

Modifications often involve altering the length of the alkyl chain, introducing substituents on the α- or β-carbons, or constraining the backbone through cyclization. For instance, the synthesis of β-hydroxy-β-aryl propanoic acids has been explored to introduce a hydroxyl group, which can potentially form new hydrogen bond interactions with biological targets. orientjchem.org The stereochemistry of substituents on the backbone is also a critical factor, as seen in derivatives of β,β-diphenyl propionic acid amides, where different stereoisomers can exhibit varied biological effects. orientjchem.org

Table 1: Examples of Propanoic Acid Backbone Modifications in Related Structures This table is illustrative and based on general findings for aryl propionic acid derivatives, not specifically this compound.

Modification TypeExample of Modified Structure FragmentPotential Impact on Activity
Chain Extension/Contraction-CH2-CH2-CH2-COOHAlters distance between pharmacophoric groups
α-Substitution-CH(CH3)-CH2-COOHCan introduce steric hindrance or new binding interactions
β-Substitution-CH2-CH(OH)-COOHIntroduces hydrogen bonding capabilities
CyclizationCyclopropyl or cyclobutyl analogsRestricts conformational flexibility, potentially increasing affinity

Substitutions on the 4-Chlorobenzoyl Moiety

In a study on aryl-substituted β-benzoyl-DL-alanines, the electronic effects of substituents on the benzoyl ring were systematically evaluated. nih.gov It was found that both electron-donating and electron-withdrawing groups at the 4-position could influence the rate-determining step of enzymatic reactions, indicating that the electronic nature of this part of the molecule is critical for its interaction with biological targets. nih.gov For example, the replacement of the 4-chloro substituent with other halogens (e.g., fluorine, bromine) or with groups like trifluoromethyl or methoxy (B1213986) can lead to a range of activities. nih.govmdpi.com

Research on N-benzoyl derivatives of phenylalanine has also highlighted the importance of substitutions on the benzoyl ring, with N-benzoyl-p-chloro-DL-phenylalanine showing potent inhibitory activity in a microbial antitumor screen. nih.gov This underscores the significant role that a chloro-substituent at the para position can play in conferring biological activity.

Table 2: Effect of 4-Substituent on the Benzoyl Moiety in Analogous Compounds This table is based on findings from studies on aryl-substituted β-benzoyl-DL-alanines and other N-benzoyl amino acid derivatives.

4-Substituent (X) in 3-[(4-X-benzoyl)amino]propanoic acid analogElectronic EffectObserved Impact on Activity in Analogous Systems
-ClElectron-withdrawing, Halogen bonding potentialPotent inhibitory activity
-FElectron-withdrawingPotent inhibitory activity
-NO2Strongly electron-withdrawingVaried, can increase activity depending on the target
-OCH3Electron-donatingCan alter the reaction mechanism with enzymes
-CH3Weakly electron-donatingModest impact, influences lipophilicity

Incorporation of Heterocyclic and Aromatic Moieties

Replacing or augmenting the existing aromatic and benzoyl moieties with other cyclic structures, particularly heterocycles, is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties. In the context of this compound analogs, this can involve replacing the 4-chlorophenyl ring with a heterocyclic ring or attaching a heterocyclic group to the core structure.

Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated that the incorporation of heterocyclic substituents, such as furan, can lead to potent biological activities. mdpi.com The synthetic versatility of the β-amino acid scaffold allows for the introduction of a wide array of heterocyclic structures, including imidazoles, pyridines, and triazoles, which can be tailored to optimize biological activity and specificity. mdpi.com These heterocyclic moieties can introduce new hydrogen bond donors and acceptors, alter the polarity and solubility of the molecule, and engage in specific π-stacking or electrostatic interactions with target proteins.

Elucidation of Key Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a particular biological effect. For this compound and its analogs, understanding the key pharmacophoric elements is crucial for the rational design of more potent and selective compounds.

Role of Hydrophobic Aromatic Features

The 4-chlorophenyl ring represents a significant hydrophobic aromatic feature. Hydrophobic interactions are a major driving force for drug-receptor binding, where the nonpolar aromatic ring can fit into a hydrophobic pocket of a target protein. The chlorine atom, in addition to its electronic effects, also contributes to the lipophilicity of this moiety. In many biological systems, the interaction of such aromatic rings with hydrophobic amino acid residues like phenylalanine, tyrosine, and tryptophan within a receptor's binding site is a key determinant of affinity. The benzyl (B1604629) group in related N-benzyl benzamide (B126) derivatives is known to be a crucial positive interaction moiety, likely engaging in π-π stacking or hydrophobic interactions. acs.org

Significance of Hydrophobic Aliphatic Features

The ethylene (B1197577) (-CH2-CH2-) linker of the propanoic acid backbone constitutes a hydrophobic aliphatic feature. This flexible linker provides the necessary spacing and orientation for the terminal carboxylic acid and the N-benzoyl group to interact optimally with their respective binding sites on a biological target. The conformational flexibility of this aliphatic chain allows the molecule to adopt a low-energy conformation that is complementary to the receptor surface. While hydrophobic in nature, this aliphatic chain's primary role is often considered to be that of a spacer, and its length and rigidity can be critical for maintaining the correct geometry of the pharmacophoric groups.

Importance of Hydrogen Bond Acceptors

Hydrogen bonds are fundamental to molecular recognition in biological systems, and the presence of hydrogen bond acceptors in this compound is crucial for its interaction with target proteins. The carbonyl oxygen of the 4-chlorobenzoyl group and the oxygen atoms of the carboxyl group can all act as hydrogen bond acceptors.

Research on related compounds has underscored the significance of these interactions. For instance, studies on 4-chlorobenzoyl-coenzyme A dehalogenase have revealed that hydrogen bond interactions between the backbone amide NHs of specific amino acid residues (Gly114 and Phe64) and the substrate's benzoyl carbonyl group contribute significantly to stabilizing the transition state during catalysis. This highlights the potential for the carbonyl group of the 4-chlorobenzoyl moiety in this compound to form critical hydrogen bonds within a receptor's binding pocket, thereby anchoring the molecule and contributing to its biological effect. The ability of a molecule to form these directional interactions is a key determinant of its binding affinity and, consequently, its potency. nih.gov

Influence of Structural Changes on Biological Efficacy

Modifications to the core structure of this compound can have a profound impact on its biological activity. These changes can alter its acidity, polarity, and steric properties, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and target engagement.

Impact of Carboxyl Group Acidity on Activity

The carboxyl group of this compound is a key functional group that is typically ionized at physiological pH. The acidity of this group, represented by its pKa value, can influence several aspects of the molecule's behavior. A lower pKa indicates a stronger acid, meaning the carboxyl group will be more readily deprotonated to form a carboxylate anion.

This ionization state is critical for forming ionic interactions with positively charged residues, such as arginine or lysine, in a protein's active site. The strength of this interaction can directly impact the binding affinity and biological activity of the compound. While specific studies directly correlating the pKa of N-aroyl-beta-alanines with their biological efficacy are limited, the general principles of medicinal chemistry suggest that optimizing the acidity of the carboxyl group is a critical step in drug design to ensure optimal target interaction and favorable pharmacokinetic properties.

Effects of Substitutions on Enzyme Selectivity

The selectivity of a drug for its intended target over other proteins is crucial for minimizing off-target effects. Substitutions on either the aromatic ring or the propanoic acid backbone of this compound can significantly alter its enzyme selectivity.

Studies on a series of aryl-substituted beta-benzoyl-DL-alanines have demonstrated that both electron-withdrawing and electron-donating substituents on the benzoyl ring can influence the rate-determining step of their interaction with the enzyme kynureninase. nih.gov This indicates that the electronic properties of the substituent at the 4-position of the benzoyl ring play a role in the catalytic mechanism.

For this compound, modifying the chloro substituent to other halogens (e.g., fluoro, bromo) or to other electron-withdrawing or electron-donating groups would be expected to alter its binding affinity and selectivity for different enzymes. Similarly, substitutions on the propanoic acid chain could influence the molecule's conformation and its fit within a specific enzyme's active site, thereby modulating its selectivity.

Below is a hypothetical data table illustrating how substitutions could affect enzyme selectivity, based on the principles observed in related compounds.

Compound/SubstitutionTarget Enzyme A (IC50, µM)Target Enzyme B (IC50, µM)Selectivity (B/A)
This compound1010010
3-[(4-fluorobenzoyl)amino]propanoic acid15805.3
3-[(4-methylbenzoyl)amino]propanoic acid251506
3-[(4-nitrobenzoyl)amino]propanoic acid512024

This table is for illustrative purposes and does not represent actual experimental data.

Relationship between Polarity, Chain-Length, and Inhibitory Potency

Research on antiproliferative N-acyl-beta-alanine amides has shown that the homofarnesoyl residue, a long aliphatic chain, can be replaced by various other aliphatic and aromatic acyl moieties without a complete loss of activity. nih.gov This suggests a degree of flexibility in the structural requirements for the acyl group. However, the physicochemical properties of this group, such as its length and polarity, are still crucial.

Generally, increasing the chain length of an aliphatic acyl group increases its lipophilicity (reduces its polarity). This can enhance binding to hydrophobic pockets in a target protein but may also lead to decreased aqueous solubility and increased non-specific binding. Therefore, there is often an optimal chain length and polarity for achieving maximum inhibitory potency.

The following interactive table illustrates the hypothetical relationship between these parameters for a series of N-acyl-beta-alanine derivatives.

Acyl GroupChain Length (Atoms)Polarity (Calculated logP)Inhibitory Potency (IC50, µM)
Acetyl2-0.5500
Butyryl40.5250
Hexanoyl61.5100
Octanoyl82.550
Decanoyl103.5150

This table is for illustrative purposes and does not represent actual experimental data.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 3-[(4-chlorobenzoyl)amino]propanoic acid, and a target receptor.

Molecular docking simulations can predict the binding mechanism of this compound with a target protein by identifying the most energetically favorable binding pose. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can also be estimated. A more negative binding energy typically indicates a more stable and favorable interaction.

For a series of related N-benzoyl-L-biphenylalanine analogs, docking studies have been used to elucidate their binding to integrins, highlighting the importance of specific structural features for high-affinity binding researchgate.net. Similarly, docking studies on 3-phenyl-β-alanine-based oxadiazole analogues as carbonic anhydrase II inhibitors have successfully predicted their binding modes mdpi.com. Based on these principles, a hypothetical docking study of this compound could yield the binding energies for different conformations, as illustrated in the table below.

Table 1: Predicted Binding Affinities of this compound Conformations

Conformation Predicted Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (µM)
Extended -7.8 1.5
Folded -6.5 10.2
Twisted -5.9 25.8

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For N-acyl amino acids, the amide linkage and the terminal carboxyl group are common sites for hydrogen bonding with polar amino acid residues like serine, threonine, and asparagine nih.govnih.gov. The chlorobenzoyl group of this compound would likely engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine. The following table outlines the potential key interactions.

Table 2: Potential Interacting Amino Acids with this compound

Interacting Amino Acid Type of Interaction Ligand Moiety Involved
Arginine Hydrogen Bond, Electrostatic Carboxyl group
Serine Hydrogen Bond Amide group
Leucine Hydrophobic Chlorophenyl ring
Phenylalanine π-π Stacking Chlorophenyl ring

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic nature of molecules, including their flexibility and the different shapes they can adopt.

The flexibility of the propanoic acid chain and the rotational freedom around the amide bond in this compound allow it to adopt various conformations. Conformational analysis can identify the low-energy, and therefore more probable, shapes of the molecule. Studies on related N-acetyl-L-alanine have shown a preference for extended conformations nih.gov. The presence of a β-alanine moiety can introduce unique conformational preferences, sometimes leading to the formation of specific turn structures nih.gov. MD simulations can further explore the conformational landscape by simulating the movement of the molecule over time, providing insights into its dynamic behavior and stability in different environments researchgate.netnih.gov.

Table 3: Predicted Molecular Properties of this compound

Molecular Property Predicted Value
Molecular Volume ~200 ų
Solvent-Accessible Surface Area ~350 Ų
Dipole Moment ~3.5 D

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as anticonvulsant effects, which have been studied for related amino acid derivatives nih.govanalchemres.orgnih.govmdpi.com. The model would be an equation where the biological activity is a function of various molecular descriptors.

Hypothetical QSAR Equation: log(1/C) = 0.5 * LogP - 0.2 * PSA + 0.8 * Dipole + 1.2

In this equation, log(1/C) represents the biological activity, LogP is the logarithm of the partition coefficient (a measure of hydrophobicity), PSA is the polar surface area, and Dipole is the dipole moment. The coefficients indicate the relative importance of each descriptor. Such models can guide the design of more potent analogs by suggesting modifications that would optimize these properties. The development of QSAR models often involves statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) analchemres.org.

Development of Predictive Models for Biological Activity

Predictive models for the biological activity of a compound like this compound would typically be developed using Quantitative Structure-Activity Relationship (QSAR) or machine learning approaches. These models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological effect.

Hypothetical QSAR Model Development:

A QSAR study for a series of analogs of this compound would involve the following steps:

Data Set Compilation: A dataset of structurally related molecules with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) would be required.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges, dipole moments, and frontier orbital energies (HOMO and LUMO).

Physicochemical descriptors: Including logP (lipophilicity), molar refractivity, and polar surface area.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the generated model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study

Descriptor TypeExample DescriptorsRelevance to Biological Activity
Electronic Dipole Moment, HOMO/LUMO EnergiesGoverns electrostatic and covalent interactions with biological targets.
Steric Molecular Volume, Surface AreaInfluences the fit of the molecule into a binding site.
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions with the target.
Topological Wiener Index, Randić IndexEncodes information about molecular size, shape, and branching.

Correlation of Theoretical and Experimental Parameters

The correlation between theoretical and experimental parameters is a cornerstone of computational chemistry, providing a bridge between the calculated properties of a molecule and its real-world behavior. For this compound, this would involve comparing computationally derived data with experimentally measured values.

Theoretical Parameters:

These are calculated using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations. Key theoretical parameters include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.

Vibrational Frequencies: Corresponding to the infrared (IR) and Raman spectra.

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity.

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR spectra.

Experimental Parameters:

These are obtained through laboratory measurements:

X-ray Crystallography: Provides precise bond lengths and angles for the molecule in its solid state.

Spectroscopic Data: Including FT-IR, Raman, and NMR spectra.

Electrochemical Data: Such as oxidation and reduction potentials, which can be correlated with HOMO and LUMO energies.

Correlation Analysis:

A strong correlation between the calculated and experimental parameters validates the computational model and the level of theory used. For instance, a linear relationship between the calculated vibrational frequencies and the experimental IR absorption bands would indicate that the computational method accurately reproduces the vibrational modes of the molecule.

Table 2: Hypothetical Correlation of Theoretical and Experimental Data

Theoretical ParameterExperimental TechniqueExpected Correlation
Optimized Bond Lengths/AnglesX-ray CrystallographyHigh degree of agreement for the solid-state conformation.
Calculated Vibrational FrequenciesFT-IR SpectroscopyLinear correlation after applying a scaling factor.
Predicted ¹H & ¹³C NMR ShiftsNMR SpectroscopyLinear correlation between calculated and experimental chemical shifts.
HOMO-LUMO Energy GapUV-Vis SpectroscopyCorrelation with the wavelength of maximum absorption (λₘₐₓ).

Without specific studies on this compound, the above sections provide a framework for how such computational and molecular modeling research would be conducted.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications

The chemical scaffold of 3-[(4-chlorobenzoyl)amino]propanoic acid suggests a potential for diverse biological activities. While its full therapeutic scope is yet to be elucidated, preliminary investigations into structurally related compounds offer promising avenues for exploration.

Derivatives of similar propanoic acid structures have demonstrated notable potential as anticancer agents. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown their ability to reduce cancer cell viability and suppress cell migration in vitro. mdpi.comnih.gov Specifically, certain compounds within this class exhibited favorable cytotoxicity profiles against noncancerous cells, suggesting a degree of selectivity that is highly desirable in cancer chemotherapy. mdpi.comnih.gov This indicates that this compound should be rigorously screened against a variety of cancer cell lines to determine its potential as an anticancer agent.

Furthermore, some analogs have displayed antioxidant properties. mdpi.comnih.gov Given the role of oxidative stress in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, the antioxidant potential of this compound represents a significant area for future research. Investigating its ability to mitigate oxidative damage could unveil novel therapeutic applications.

The structural similarities to para-aminobenzoic acid (PABA), a well-known building block in medicinal chemistry, also suggest a broad range of potential biological activities. mdpi.com PABA and its derivatives have been explored for various therapeutic effects, underscoring the potential for this compound to be investigated for a wide array of conditions. mdpi.com

Advanced Mechanistic Investigations

A fundamental aspect of future research will be to unravel the precise molecular mechanisms through which this compound exerts its biological effects. Understanding the mechanism of action is crucial for optimizing therapeutic efficacy and minimizing potential side effects.

Initial in silico studies on related thiazole (B1198619) derivatives have suggested potential interactions with key cellular targets such as SIRT2 and EGFR, which are implicated in cancer progression. nih.govmdpi.com Future research on this compound should, therefore, include comprehensive molecular docking studies and biochemical assays to identify its direct binding partners.

Investigating the downstream signaling pathways affected by the compound is also paramount. For example, if the compound demonstrates anticancer activity, it will be essential to determine whether it induces apoptosis, inhibits cell cycle progression, or interferes with other critical cellular processes in cancer cells. Techniques such as Western blotting, flow cytometry, and gene expression analysis will be instrumental in these investigations.

Rational Design of Next-Generation Analogs

The core structure of this compound provides a versatile scaffold for chemical modification, enabling the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be a cornerstone of this effort. By systematically modifying different parts of the molecule—such as the chlorobenzoyl group, the propanoic acid chain, and the amide linkage—researchers can identify the key structural features required for biological activity. For example, SAR analyses of related compounds have revealed that the presence of specific functional groups, such as an oxime moiety, can significantly enhance antiproliferative activity. nih.govmdpi.com

The insights gained from SAR studies can then be used to guide the synthesis of a focused library of new analogs. These compounds can be designed to have enhanced interactions with their molecular targets, improved solubility, and better metabolic stability. The goal is to develop lead compounds that are not only highly effective but also possess drug-like properties suitable for further preclinical and clinical development. mdpi.com

Integration of Omics Data in Compound Profiling

To gain a holistic understanding of the biological effects of this compound and its analogs, the integration of "omics" data is indispensable. This includes genomics, transcriptomics, proteomics, and metabolomics, which provide a comprehensive view of the global changes occurring within a biological system in response to the compound.

Transcriptomic analysis, for instance, can reveal the genes and signaling pathways that are modulated by the compound, offering clues about its mechanism of action. Proteomics can identify the proteins that are differentially expressed or post-translationally modified, providing further insights into the cellular response.

Metabolomics, the study of small molecule metabolites, can shed light on how the compound affects cellular metabolism. This is particularly relevant given the emerging understanding of the role of metabolic reprogramming in diseases like cancer. For instance, studies on indole-3-propionic acid have highlighted the interplay between microbial-derived metabolites and host metabolism in conditions like hepatic steatosis. nih.gov

By integrating these multi-omics datasets, researchers can construct a detailed molecular signature of the compound's activity. This comprehensive profiling will not only deepen our understanding of its therapeutic potential but also aid in the identification of predictive biomarkers for patient stratification and response monitoring in future clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-chlorobenzoyl)amino]propanoic Acid in laboratory settings?

  • Methodology :

  • Step 1 : React 4-chlorobenzoic acid with β-alanine or its derivatives using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DMF or THF under nitrogen .
  • Step 2 : Purify the crude product via recrystallization (using ethanol/water mixtures) or preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) .
  • Step 3 : Confirm structure and purity using 1^1H NMR (δ 7.4–8.1 ppm for aromatic protons, δ 3.2–3.6 ppm for propanoic acid backbone) and LC-MS (expected [M+H]+^+ ~242.6) .

Q. How can researchers characterize the acid dissociation constants (pKa) of this compound for biochemical studies?

  • Methodology :

  • Use potentiometric titration with a pH meter in aqueous solutions (ionic strength adjusted with 0.1 M KCl).
  • Analyze data with software like Hyperquad to determine pKa values for the carboxylic acid (expected ~2.8–3.5) and amino groups (if protonated) .
  • Validate results via UV-Vis spectroscopy at varying pH levels to track shifts in absorption bands .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Essential Techniques :

  • NMR Spectroscopy : 13^{13}C NMR to confirm the carbonyl (C=O) at ~170 ppm and aromatic carbons (120–140 ppm) .
  • FTIR : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and ~1650 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (C10_{10}H9_{9}ClNO3_{3}) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in enzyme-binding studies?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electron distribution and identify nucleophilic/electrophilic sites .
  • Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., hydrolases), focusing on hydrogen bonding with the chlorobenzoyl group and steric effects .
  • Validate predictions with kinetic assays (e.g., IC50_{50} measurements) and compare with in silico binding energies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategy :

  • Conduct orthogonal assays : Compare enzyme inhibition (SPR) vs. cellular viability (MTT) to distinguish direct target effects from off-target toxicity .
  • Analyze batch variability : Use HPLC to check for impurities (e.g., unreacted 4-chlorobenzoic acid) that may skew results .
  • Perform meta-analysis of published data, focusing on studies with rigorous controls (e.g., PubChem BioAssay data) .

Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?

  • Approach :

  • Apply design of experiments (DoE) to test variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratio of reactants) .
  • Monitor reactions in real-time using Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
  • Use green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve yield .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility data across studies?

  • Resolution Steps :

  • Standardize solvent systems : Report solubility in buffered aqueous solutions (pH 7.4) and organic solvents (DMSO, ethanol) with controlled temperatures .
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous media, which may falsely lower solubility readings .
  • Cross-reference with PubChem solubility entries (Section 3.2) to identify outliers and potential measurement errors .

Experimental Design

Q. What in vitro models are suitable for studying the pharmacokinetics of this compound?

  • Models :

  • Caco-2 cell monolayers : Assess intestinal permeability (Papp_{app}) using LC-MS/MS quantification .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .
  • Plasma protein binding : Use ultrafiltration devices to measure free vs. bound fractions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(4-chlorobenzoyl)amino]propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorobenzoyl)amino]propanoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.